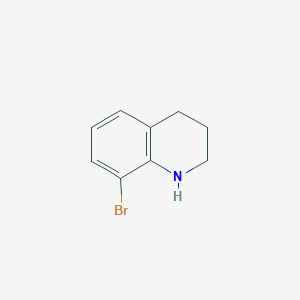

8-Bromo-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

8-Bromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. The compound has the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Substitution: Various substituted tetrahydroquinolines.

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Overview

8-Bromo-1,2,3,4-tetrahydroquinoline is a compound that has garnered significant interest in various fields of scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its applications in detail, focusing on its roles in chemistry, biology, and medicine.

Biological Applications

The biological activities of this compound have been extensively studied. Key areas of research include:

Antimicrobial Activity

Research has shown that derivatives of tetrahydroquinoline exhibit antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

This compound has demonstrated selective cytotoxicity against various cancer cell lines. Notably:

- Inhibition of Tumor Growth : Studies indicate that this compound can inhibit the proliferation of cancer cells by interfering with critical signaling pathways. For instance, it may inhibit bromodomain-containing protein 4 (BRD4), which is implicated in several cancers such as melanoma and leukemia .

- Selectivity : In vitro studies have shown that certain derivatives exhibit low unspecific cytotoxicity with significant selectivity against cancer cells compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

The compound's interactions with neurodegenerative pathways suggest potential neuroprotective effects. It may modulate hyperphosphorylation of tau protein associated with Alzheimer's disease, potentially preventing neurotoxicity linked to tau aggregation .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. Compounds demonstrated IC50 values indicating their potential as anticancer agents .

- Neuroprotective Studies : Research focusing on the modulation of tau protein hyperphosphorylation has shown promising results for preventing neurodegenerative processes linked to Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom may enhance the compound’s ability to form interactions with biological macromolecules, potentially leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinoline: The parent compound without the bromine substitution.

6-Bromo-1,2,3,4-tetrahydroquinoline: Another brominated derivative with bromine at the 6-position.

8-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative .

Uniqueness: 8-Bromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromine substitution at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern makes it a valuable compound in the synthesis of novel pharmacologically active molecules .

Actividad Biológica

8-Bromo-1,2,3,4-tetrahydroquinoline (8-Br-THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

8-Br-THQ is a derivative of tetrahydroquinoline, characterized by the presence of a bromine atom at the 8-position. This substitution enhances its reactivity and biological activity compared to other tetrahydroquinoline derivatives. The compound has been investigated for various pharmacological properties, including antimicrobial and anticancer effects.

Target and Mode of Action:

8-Br-THQ primarily acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), inhibiting its transcriptional activity. This inhibition affects the differentiation of CD4+ T cells into Th17 cells and reduces the production of pro-inflammatory cytokines such as IL-17 and IL-22. Consequently, this leads to potential anti-inflammatory effects.

Biochemical Pathways:

The compound's interaction with RORγ is crucial for modulating immune responses. By decreasing pro-inflammatory cytokines, 8-Br-THQ may provide therapeutic benefits in autoimmune diseases and inflammatory conditions .

Antimicrobial Properties

Research indicates that 8-Br-THQ exhibits antimicrobial activity against various bacterial strains. Its structural features contribute to this efficacy, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 8-Br-THQ. Notably:

- Cell Line Studies: In vitro tests showed that 8-Br-THQ significantly inhibited the proliferation of HeLa (cervical cancer), HT-29 (colorectal cancer), and C6 (glioma) cell lines at concentrations as low as 10 µg/mL .

| Cell Line | Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| HeLa | 10 | Significant |

| HT-29 | 30 | Significant |

| C6 | 30 | Significant |

This data suggests that 8-Br-THQ could serve as a lead compound in the development of new anticancer therapies .

Case Studies

- Synthesis and Evaluation: A study reported the synthesis of various substituted tetrahydroquinolines, including 8-Br-THQ. The anticancer activities were evaluated against multiple tumor cell lines, confirming its significant inhibitory effects compared to standard treatments like 5-Fluorouracil .

- Pharmacophore Modeling: Advanced modeling techniques have been employed to identify structural features essential for the biological activity of tetrahydroquinoline derivatives. These studies highlight how specific substitutions influence binding affinity and biological efficacy .

Propiedades

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLHAZLSZWPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.